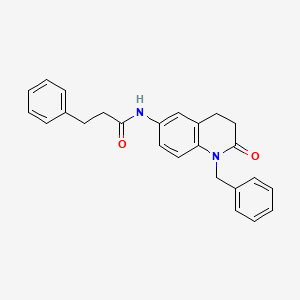

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(15-11-19-7-3-1-4-8-19)26-22-13-14-23-21(17-22)12-16-25(29)27(23)18-20-9-5-2-6-10-20/h1-10,13-14,17H,11-12,15-16,18H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBYELFDBDPMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the Phenylpropanamide Moiety: This step involves the reaction of the tetrahydroquinoline derivative with a phenylpropanoyl chloride in the presence of a base to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Key Differences and Implications

- Substituent Effects: The benzyl group at position 1 in the target compound increases steric bulk and lipophilicity compared to the methyl group in the compound from . This difference could enhance membrane permeability but may reduce solubility .

Reactivity :

- The bromo substituent in ’s second compound enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a synthetic compound that belongs to the tetrahydroquinoline class, which has attracted interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O3, with a molecular weight of approximately 416.477 g/mol. The compound features a tetrahydroquinoline core structure with various functional groups that contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting the proliferation of cancer cells. It has been shown to interact with specific protein kinases involved in cancer cell signaling pathways.

- Inhibition of Protein Kinases : The compound's structure suggests potential interactions with various protein kinases. Inhibition of these kinases can lead to reduced tumor growth and metastasis .

- Histone Deacetylase (HDAC) Activity : Similar compounds have demonstrated HDAC inhibitory activity, which plays a crucial role in regulating gene expression and has implications in cancer therapy .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been identified:

- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest at various phases, thereby inhibiting cell division and promoting apoptosis in cancer cells.

- Apoptosis Induction : The activation of apoptotic pathways through mitochondrial dysfunction and caspase activation is a common mechanism observed in related compounds.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study evaluated the anticancer effects of related tetrahydroquinoline derivatives on various cancer cell lines. Results indicated that these compounds significantly reduced cell viability in a dose-dependent manner. The study highlighted the importance of structural modifications for enhancing biological activity .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

- In Vivo Studies : Conducting animal models to assess the therapeutic potential and safety profile.

- Mechanistic Studies : Elucidating specific molecular targets and pathways affected by this compound.

- Structural Optimization : Investigating how different substitutions on the tetrahydroquinoline core can enhance efficacy and selectivity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.